N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small-molecule compound characterized by a pyrimidine core substituted with a cyclopropyl group at the 6-position, a benzamide moiety at the 4-position, and a pyrrolidine sulfonyl group. The compound’s pyrimidine scaffold is frequently employed in kinase inhibitors, while the pyrrolidine sulfonyl group may enhance solubility and modulate selectivity .
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-19(20-12-16-11-18(14-3-4-14)22-13-21-16)15-5-7-17(8-6-15)27(25,26)23-9-1-2-10-23/h5-8,11,13-14H,1-4,9-10,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJJLLKVFVCZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The benzamide moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Research Implications
The integration of hydrophobic enclosure metrics and water desolvation penalties (as per Glide XP methodology) provides a robust framework for comparing this compound with its analogs. The cyclopropyl-pyrimidine core and pyrrolidine sulfonyl group collectively optimize binding affinity and selectivity, making the compound a promising candidate for further development in enzyme-targeted therapies.
Limitations :
- Experimental validation of predicted binding scores is required.
- Broader comparisons with non-pyrimidine scaffolds are absent in current literature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide?
- Methodological Answer : Synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of a cyclopropane-containing precursor with amidines or urea derivatives under acidic conditions.
- Step 2 : Introduction of the benzamide-pyrrolidine sulfonyl moiety via coupling reactions (e.g., HATU-mediated amide bond formation) .
- Step 3 : Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity yields (>95% by HPLC) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyrimidine C-6 cyclopropyl substitution) and sulfonamide linkage.
- X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., CHNOS) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to screen for activity against kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s kinase-binding potential .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like imatinib .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer :
- Key Modifications :
| Region | Modification | Impact on Activity | Evidence Source |
|---|---|---|---|
| Pyrimidine C-6 | Cyclopropyl vs. phenyl | Cyclopropyl enhances metabolic stability and target selectivity | |
| Pyrrolidine sulfonyl | Replacement with piperidine | Reduced solubility but improved membrane permeability |
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to ATP pockets of kinases, guiding substitutions at the benzamide position .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Case Example : Discrepancies in IC values for EGFR inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Solution : Standardize assays using the same ATP concentration (1 mM) and validate with a positive control (e.g., erlotinib) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics .
Q. What strategies improve bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (>2 mg/mL in PBS) .
- Prodrug Design : Introduce ester groups at the benzamide position for hydrolytic activation in plasma .
- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents with LC-MS/MS quantification (t > 4 hours targeted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
